Potassium 2-(2,2-difluorocyclopropyl)acetate
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Overview
Description
Potassium 2-(2,2-difluorocyclopropyl)acetate is an organofluorine compound with the molecular formula C5H5F2KO2 It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(2,2-difluorocyclopropyl)acetate typically involves the reaction of 2,2-difluorocyclopropylacetic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The general reaction scheme can be represented as follows:
2,2-difluorocyclopropylacetic acid+KOH→Potassium 2-(2,2-difluorocyclopropyl)acetate+H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(2,2-difluorocyclopropyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The cyclopropyl ring and the fluorine atoms can influence the reactivity of the compound in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different functionalized products.
Scientific Research Applications
Potassium 2-(2,2-difluorocyclopropyl)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium 2-(2,2-difluorocyclopropyl)acetate involves its interaction with molecular targets through its fluorinated cyclopropyl ring. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes, receptors, or other biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Potassium 2-(2,2-difluorocyclopropyl)propionate
- Potassium 2-(2,2-difluorocyclopropyl)butyrate
- Potassium 2-(2,2-difluorocyclopropyl)valerate
Comparison: Potassium 2-(2,2-difluorocyclopropyl)acetate is unique due to its specific acetate group, which can influence its reactivity and applications compared to other similar compounds with different alkyl chain lengths. The presence of the cyclopropyl ring and fluorine atoms provides distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
potassium;2-(2,2-difluorocyclopropyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2.K/c6-5(7)2-3(5)1-4(8)9;/h3H,1-2H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJTDXSQLMYOF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137916-98-2 |
Source
|
Record name | potassium 2-(2,2-difluorocyclopropyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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